N,N-dimethyl-4-(prop-1-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is an organic compound with the molecular formula C11H13N It is characterized by the presence of a dimethylamino group and a propynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline typically involves the alkylation of N,N-dimethylaniline with a suitable propargyl halide. One common method is the reaction of N,N-dimethylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as imidazo[1,2-a]pyridines.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used for oxidative formylation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Cyclization: Catalysts like silver(I) salts can facilitate cyclization reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocycles: Such as imidazo[1,2-a]pyridines, formed through cyclization reactions.
Scientific Research Applications
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is unique due to its combination of a dimethylamino group and a propynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various reactions, including oxidation and cyclization, makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
474661-33-1 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-prop-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3 |
InChI Key |
MBCJMBITMRVQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.